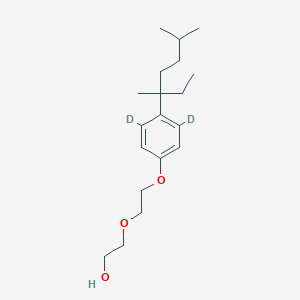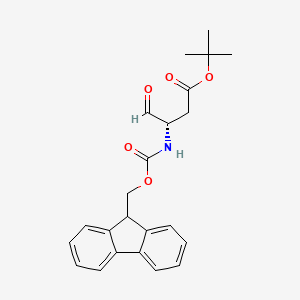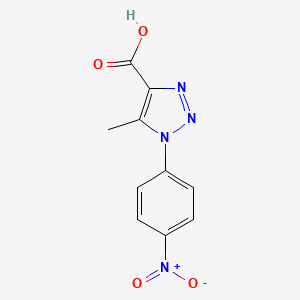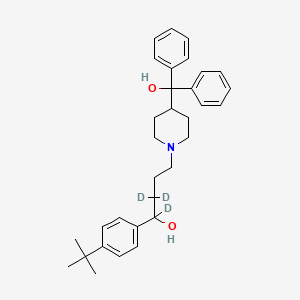
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is an organic compound that belongs to the class of alkylphenol ethoxylates. These compounds are known for their surfactant properties and are widely used in various industrial applications. The presence of deuterium atoms (d2) in the phenol ring makes this compound particularly useful in analytical chemistry, especially in studies involving isotopic labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate typically involves the ethoxylation of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2. The reaction is carried out in the presence of a catalyst, usually a base such as potassium hydroxide, at elevated temperatures. The ethoxylation process involves the addition of ethylene oxide to the phenol compound, resulting in the formation of the diethoxylate derivative.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves continuous feeding of ethylene oxide and the phenol compound into a reactor, with careful control of temperature and pressure to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding alkylphenol.
Substitution: The ethoxylate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as acids or bases, depending on the nature of the substituent.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alkylphenols.
Substitution: Various substituted phenol derivatives.
Applications De Recherche Scientifique
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate has several scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the formulation of detergents, emulsifiers, and dispersants.
Mécanisme D'action
The mechanism of action of 4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for better mixing and interaction of different phases. This property is particularly useful in emulsification processes, where the compound helps to stabilize emulsions by reducing the interfacial tension between oil and water phases.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(3,6-Dimethyl-3-heptyl)phenol monoethoxylate
- 4-(3,6-Dimethyl-3-heptyl)phenol diethoxylate
- 4-tert-Octylphenol diethoxylate
Uniqueness
4-(3,6-Dimethyl-3-heptyl)phenol-3,5-d2 diethoxylate is unique due to the presence of deuterium atoms in the phenol ring. This isotopic labeling makes it particularly useful in analytical studies, where it can be used as an internal standard or tracer. The compound’s surfactant properties also make it valuable in various industrial applications, where it can improve the efficiency of processes involving emulsification, dispersion, and solubilization.
Propriétés
Numéro CAS |
1173021-42-5 |
|---|---|
Formule moléculaire |
C19H32O3 |
Poids moléculaire |
310.5 g/mol |
Nom IUPAC |
2-[2-[3,5-dideuterio-4-(3,6-dimethylheptan-3-yl)phenoxy]ethoxy]ethanol |
InChI |
InChI=1S/C19H32O3/c1-5-19(4,11-10-16(2)3)17-6-8-18(9-7-17)22-15-14-21-13-12-20/h6-9,16,20H,5,10-15H2,1-4H3/i6D,7D |
Clé InChI |
MXEUZASFOXCTSR-QFIQSOQBSA-N |
SMILES isomérique |
[2H]C1=CC(=CC(=C1C(C)(CC)CCC(C)C)[2H])OCCOCCO |
SMILES canonique |
CCC(C)(CCC(C)C)C1=CC=C(C=C1)OCCOCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1,1\'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)](/img/structure/B12057817.png)



![[2-(Dicyclohexylphosphino)-3,6-dimethoxy-2',4',6'-triisopropyl-1,1'-biphenyl]gold(I) bis(trifluoromethanesulfonyl)imide](/img/structure/B12057843.png)
![ethyl 2-[(4-morpholinylcarbothioyl)amino]-4,5,6,7-tetrahydro-1H-benzimidazole-1-carboxylate](/img/structure/B12057857.png)







![D-[3-2H]Glucose](/img/structure/B12057919.png)
